molecular formula C29H29FN4O4 B2405449 2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide CAS No. 1224009-20-4

2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide

カタログ番号 B2405449
CAS番号: 1224009-20-4
分子量: 516.573
InChIキー: WECPRLCSSMNLCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 2-Fluorophenylboronic acid have been used as reactants for the preparation of phenylboronic catechol esters, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, and Rh-catalyzed enantioselective addition reactions .

作用機序

As a eugeroic and a weak dopamine reuptake inhibitor, CRL-40,940 is believed to work by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the brain . This can lead to increased wakefulness and alertness.

将来の方向性

The compound is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential uses and benefits of this compound.

特性

CAS番号

1224009-20-4

製品名

2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide

分子式

C29H29FN4O4

分子量

516.573

IUPAC名

2-[4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C29H29FN4O4/c1-19(2)15-16-31-26(35)17-20-7-13-23(14-8-20)34-28(37)24-5-3-4-6-25(24)33(29(34)38)18-27(36)32-22-11-9-21(30)10-12-22/h3-14,19H,15-18H2,1-2H3,(H,31,35)(H,32,36)

InChIキー

WECPRLCSSMNLCB-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。